molecular formula C9H14O2 B8235617 Cyclopropaneacrylic acid, alpha-methyl-, ethyl ester, (Z)- CAS No. 21014-31-3

Cyclopropaneacrylic acid, alpha-methyl-, ethyl ester, (Z)-

Cat. No.: B8235617
CAS No.: 21014-31-3
M. Wt: 154.21 g/mol
InChI Key: ATWDAKNKHDDUPA-SREVYHEPSA-N
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Description

Cyclopropaneacrylic acid, alpha-methyl-, ethyl ester, (Z)- is an organic compound belonging to the family of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a cyclopropane ring, an acrylic acid moiety, and an ethyl ester group, making it a versatile molecule in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropaneacrylic acid, alpha-methyl-, ethyl ester, (Z)- typically involves the esterification of alpha-methyl-cyclopropaneacrylic acid with ethanol. This reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropaneacrylic acid, alpha-methyl-, ethyl ester, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropaneacrylic acid, alpha-methyl-, ethyl ester, (Z)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism by which Cyclopropaneacrylic acid, alpha-methyl-, ethyl ester, (Z)- exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity to enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropaneacrylic acid, alpha-methyl-, methyl ester, (Z)-: Similar structure but with a methyl ester group instead of an ethyl ester.

    Cyclopropaneacrylic acid, alpha-methyl-, propyl ester, (Z)-: Similar structure but with a propyl ester group.

Uniqueness

Cyclopropaneacrylic acid, alpha-methyl-, ethyl ester, (Z)- is unique due to its specific ester group, which influences its reactivity and applications. The ethyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various chemical and biological applications.

Properties

IUPAC Name

ethyl (Z)-3-cyclopropyl-2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-3-11-9(10)7(2)6-8-4-5-8/h6,8H,3-5H2,1-2H3/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWDAKNKHDDUPA-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1CC1)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101210423
Record name Cyclopropaneacrylic acid, α-methyl-, ethyl ester, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21014-31-3
Record name Cyclopropaneacrylic acid, α-methyl-, ethyl ester, (Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21014-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropaneacrylic acid, α-methyl-, ethyl ester, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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